2,6-Difluoro-N-methylaniline

描述

Structural Details

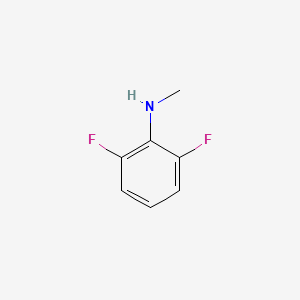

2,6-Difluoro-N-methylaniline consists of a benzene ring substituted with fluorine atoms at the 2- and 6-positions and an N-methyl group. Its molecular formula is C₇H₇F₂N , with a molecular weight of 143.13 g/mol. The SMILES notation CNC1=C(C=CC=C1F)F and InChI InChI=1S/C7H7F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 describe its connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| Purity | ≥98% |

| Storage Conditions | Sealed, 2–8°C |

Nomenclature

The compound adheres to IUPAC nomenclature, with the N-methyl prefix indicating the methyl group attached to the nitrogen atom. The 2,6-difluoro descriptor specifies the positions of fluorine substituents on the benzene ring.

Historical Context and Discovery

While specific historical records of this compound’s discovery are limited, its development aligns with broader trends in fluorinated aromatic amine synthesis. Fluorine substitution enhances stability and reactivity, making such compounds valuable in cross-coupling reactions. Early studies on N-methylaniline derivatives, such as those involving nucleophilic aromatic substitution, laid the groundwork for its applications in organic synthesis.

Relevance in Organic Chemistry and Materials Science

Pharmaceutical Applications

This compound serves as a key intermediate in pharmaceutical synthesis. Its fluorine atoms increase electron-withdrawing effects, enabling participation in Pd-catalyzed C–N cross-coupling reactions to form complex bioactive molecules. For example, it is used in synthesizing antifolate analogs and neurologically active compounds.

Agrochemical Development

The compound contributes to the production of herbicides and pesticides. Fluorine’s electronegativity enhances the stability and bioavailability of agrochemical derivatives, improving efficacy against target organisms.

Materials Science

In polymer chemistry, this compound is incorporated into coatings and high-performance materials. Its fluorinated aromatic structure imparts thermal stability and resistance to degradation, critical for industrial applications.

Detailed Research Findings

Chemical Reactivity

- Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring facilitates substitutions, particularly under basic conditions.

- Rotational Barriers : The free energy barrier to rotation about the C–N bond is influenced by steric and electronic interactions between the methyl group and ortho-fluorine atoms.

Biological Activity

While direct biological data for this compound is limited, related derivatives exhibit:

- Antimicrobial Activity : Structural analogs show efficacy against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : Fluorinated anilines demonstrate inhibitory effects on cancer cell lines, suggesting potential anticancer applications.

Applications in Key Fields

属性

IUPAC Name |

2,6-difluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRGAOZTXCHMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451160 | |

| Record name | 2,6-Difluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55847-14-8 | |

| Record name | 2,6-Difluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Partial Fluorine Exchange

The initial step involves substituting two chlorine atoms with fluorine via nucleophilic aromatic substitution (SNAr). Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide, sulfolane) at 150–200°C drives the reaction. The product is a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, separable by fractional distillation due to boiling point differences (Table 1).

Table 1: Fluorine Exchange Conditions and Outcomes

Notably, CsF exhibits higher reactivity than KF but increases costs, prompting trade-offs in industrial settings. The regioselectivity arises from steric and electronic effects, favoring fluorine substitution at the para and meta positions relative to existing chlorines.

Selective Hydrogenation of 2,3-Difluorochlorobenzene

The chlorine atom in 2,3-difluorochlorobenzene is selectively removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1.48 MPa) at 100°C. This step ensures the undesired isomer (2,3-difluorochlorobenzene) is converted to ortho-difluorobenzene, which is subsequently separated by distillation.

Table 2: Hydrogenation Parameters

| Condition | Specification | Source |

|---|---|---|

| Catalyst | 5–10% Pd/C | |

| H₂ Pressure | 1.48 MPa (200 psig) | |

| Temperature | 100°C | |

| Reaction Time | 12 hours | |

| Conversion | >95% |

Palladium’s selectivity for dehalogenation over aromatic ring hydrogenation is critical, as competing reactions would reduce yield. Post-hydrogenation, the mixture undergoes distillation to isolate 2,6-difluorochlorobenzene (bp 134–138°C) from ortho-difluorobenzene (bp 90–92°C).

Amination of 2,6-Difluorochlorobenzene

The final step introduces the methylamine group via Ullmann-type coupling, employing copper(I) oxide (Cu₂O) as a catalyst in concentrated ammonium hydroxide at 160°C. This nucleophilic substitution replaces chlorine with an amine, yielding 2,6-difluoroaniline, which is subsequently methylated using methyl iodide or dimethyl sulfate.

Table 3: Amination Reaction Details

| Factor | Detail | Source |

|---|---|---|

| Catalyst | Cu₂O (10 mol%) | |

| Solvent | NH₄OH (28%) | |

| Temperature | 160°C | |

| Reaction Time | 24 hours | |

| Yield | 70–75% |

Methylation typically occurs under basic conditions, with sodium hydride (NaH) facilitating the formation of the N-methyl derivative. The final product is purified via vacuum distillation or recrystallization, achieving >99% purity.

Alternative Synthetic Routes

Lithiation-Carbonation Pathway

British Patent 1,080,167 describes lithiation of 1,3-difluorobenzene at -78°C using n-butyllithium, followed by carbonation with CO₂ to form 2,6-difluorobenzoic acid. Subsequent Curtius rearrangement with hydrazoic acid (HN₃) introduces the amine group. However, this method faces scalability challenges due to cryogenic conditions and HN₃’s toxicity.

Table 4: Lithiation Method Limitations

| Issue | Impact | Source |

|---|---|---|

| Cryogenic Temperatures | High energy costs | |

| Hydrazoic Acid Handling | Explosion risk | |

| Overall Yield | <40% |

Diazotization-Fluorination

Traditional diazonium salt chemistry involves nitrosating 2,6-dichloroaniline, followed by decomposition in hydrofluoric acid (HF) to replace amino groups with fluorine. While effective, this method is hazardous due to HF’s corrosivity and diazonium intermediates’ instability.

Optimization Strategies

Solvent Selection in Fluorine Exchange

Sulfolane outperforms dimethylformamide (DMF) in the halogen exchange step due to its higher boiling point (285°C) and stability under prolonged heating. Trials with ionic liquids (e.g., [BMIM][BF₄]) show promise for recyclability but remain cost-prohibitive.

Catalyst Recycling

Recovering Pd/C catalysts via filtration and reactivation with nitric acid improves cost efficiency. Studies indicate a 5% loss in activity per cycle, allowing up to 10 reuses before replacement.

Industrial Scale-Up Considerations

By-Product Management

The primary by-product, ortho-difluorobenzene, is marketed as a solvent or precursor to fluoropolymers, offsetting production costs. Advanced distillation columns (e.g., spinning band columns) achieve 99% separation efficiency, critical for high-purity this compound.

化学反应分析

Nucleophilic Aromatic Substitution

The fluorine atoms at the 2- and 6-positions direct nucleophilic substitution to the para position (4-position) relative to the N-methylamine group. This reactivity is attributed to the electron-withdrawing nature of fluorine, which activates the ring toward nucleophilic attack at specific sites.

Key Reagents and Conditions :

-

Ammonium Hydroxide (NH₄OH) under basic conditions with copper catalysts facilitates substitution of fluorine with amino groups .

-

Palladium-catalyzed hydrogenation selectively reduces chloro substituents in related compounds, suggesting potential for dehalogenation in fluorinated analogs .

Example Reaction :

Oxidation and Reduction

The N-methylamine group undergoes oxidation and reduction, though the steric bulk of the methyl group may moderate reactivity compared to unsubstituted anilines.

-

Oxidation :

-

Reduction :

-

Lithium Aluminum Hydride (LiAlH₄) reduces the amine to secondary alcohols under controlled conditions.

-

Hydrogen Bonding and Steric Effects

The fluorine substituents participate in intramolecular hydrogen bonding with the N–H group, influencing rotational barriers and reaction pathways. For example:

-

The rotational barrier about the C(sp²)–N bond in dimethyl ether solution is 23.1 kJ/mol , a value modulated by fluorine’s electronegativity .

-

Steric hindrance from the methyl group directs substitution to less hindered positions .

Comparative Reactivity

The table below contrasts reactions of this compound with related compounds:

| Reaction Type | This compound | 2,4-Difluoro-N-methylaniline | N-Methylaniline |

|---|---|---|---|

| Substitution | Para-directed (4-position) | Ortho/para-directed | Ortho/para-directed |

| Oxidation Rate | Slower (due to fluorine deactivation) | Moderate | Faster |

| Reduction Products | Secondary alcohols | Amines | Primary amines |

Mechanistic Insights

科学研究应用

Medicinal Chemistry

2,6-Difluoro-N-methylaniline has potential applications in medicinal chemistry due to its structural characteristics:

- Drug Design: The fluorinated structure can enhance lipophilicity and bioavailability, making it a candidate for developing new pharmaceuticals. Fluorine substitution is known to improve metabolic stability and alter pharmacokinetic properties.

- Biological Interactions: Preliminary studies suggest that DFMA may interact with biological molecules, potentially enhancing its role as a drug candidate. Its reactivity with enzymes or receptors could be explored further to assess its therapeutic potential.

Material Science

In material science, DFMA can serve as a precursor for synthesizing various fluorinated compounds:

- Polymer Chemistry: The incorporation of fluorinated groups into polymers can improve their thermal stability and chemical resistance. DFMA can be used to synthesize fluorinated monomers that contribute to advanced materials with desirable properties.

- Organic Synthesis: DFMA acts as a versatile intermediate in organic synthesis, facilitating the development of complex molecules through various coupling reactions or functionalization processes .

Environmental Chemistry

The environmental implications of fluorinated compounds are increasingly significant due to their persistence and potential biological effects:

- Pollutant Studies: Research into the degradation pathways of fluorinated aromatic amines like DFMA can provide insights into their environmental impact and help develop strategies for remediation.

- Toxicology Assessments: Understanding the toxicity profile of DFMA is essential for evaluating its safety in both industrial applications and potential therapeutic uses .

Case Studies

Several case studies highlight the applications and implications of DFMA:

- Study on Drug Development: A study explored the synthesis of novel compounds based on DFMA that exhibited selective inhibition against specific biological targets. This research underscores the importance of fluorinated compounds in enhancing drug efficacy and selectivity .

- Environmental Impact Analysis: Research focused on the degradation of DFMA in aquatic environments demonstrated its persistence and potential bioaccumulation. This study emphasized the need for careful monitoring and regulation of fluorinated compounds in industrial settings .

作用机制

The mechanism of action of 2,6-Difluoro-N-methylaniline involves its interaction with molecular targets through its fluorine atoms and amino group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2,6-Difluoroaniline (CAS: 5509-65-9)

- Formula : C₆H₅F₂N (MW: 129.11 g/mol)

- Key Difference : Lacks the N-methyl group.

- Impact: The absence of the methyl group reduces steric hindrance but increases the amine’s basicity. Fluorine’s electron-withdrawing effect deactivates the ring, making electrophilic substitution reactions slower compared to non-fluorinated analogs .

2,6-Dimethylaniline (CAS: 87-62-7)

- Formula : C₈H₁₁N (MW: 121.18 g/mol)

- Key Difference : Methyl groups replace fluorine at the 2- and 6-positions.

- Impact : Methyl groups are electron-donating, activating the ring toward electrophilic substitution. This compound is more lipophilic but less polar than 2,6-difluoro-N-methylaniline, influencing solubility and bioavailability .

N-Alkylation and Steric Effects

N,N-Diethylaniline

- Key Difference : Bulkier ethyl groups on the nitrogen.

- Impact : Increased steric hindrance reduces nucleophilicity and reaction rates. Such derivatives are less reactive in condensation reactions compared to N-methyl analogs .

Trifluralin (CAS: 1582-09-8)

Halogenated Derivatives

4-Bromo-2,6-difluoro-N-methylaniline (CAS: 93661-77-9)

- Formula : C₇H₆BrF₂N (MW: 234.03 g/mol)

- Key Difference : Bromine substitution at the 4-position.

2,6-Diethyl-4-perfluoro-n-hexylaniline

- Key Difference : Perfluoroalkyl chain at the 4-position.

- Impact : Extreme hydrophobicity and thermal stability due to the perfluorinated chain, making it suitable for high-performance materials or surfactants .

生物活性

2,6-Difluoro-N-methylaniline (DFMA), with the molecular formula CHFN, is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Weight: 145.14 g/mol

- CAS Number: 10997142

- Structure: DFMA features a methylaniline backbone with two fluorine substituents at the 2 and 6 positions on the aromatic ring.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. DFMA has been investigated for its efficacy against various pathogens:

- Inhibition of Bacterial Growth: A study demonstrated that DFMA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of non-fluorinated anilines, suggesting improved potency due to the electron-withdrawing effects of fluorine substituents .

Pharmacological Applications

DFMA has been explored as a potential lead compound in drug development. Its structural characteristics allow it to interact with biological targets effectively:

- Enzyme Inhibition: DFMA has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .

- Herbicidal Activity: The compound has also been linked to herbicidal properties, functioning as an acetohydroxyacid synthase inhibitor, which is important in the biosynthesis of branched-chain amino acids in plants .

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of DFMA revealed:

- Test Organisms: Escherichia coli, Staphylococcus aureus

- Results: DFMA demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition:

- Target Enzyme: Dihydrofolate reductase (DHFR)

- Findings: DFMA was synthesized and evaluated for its inhibitory effects on DHFR. It showed competitive inhibition with an IC value of 0.45 µM, highlighting its potential as a therapeutic agent against infections caused by opportunistic pathogens .

Toxicity and Safety Profile

While DFMA exhibits promising biological activity, safety assessments are crucial:

- Toxicological Studies: Preliminary studies indicate that DFMA has moderate toxicity levels; however, further comprehensive toxicological evaluations are necessary to fully understand its safety profile in biological systems .

Summary Table of Biological Activities

常见问题

Q. How can researchers evaluate the photostability of this compound in material science applications (e.g., OLEDs or fluorophores)?

- Methodological Answer : Expose samples to UV light (254–365 nm) and track degradation via LC-MS. Compare quantum yields with non-fluorinated analogs. Fluorine’s inductive effect may reduce photodegradation by stabilizing excited states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。